2-Hydroxymethyl-6-methyl-benzonitrile
Description
2-Hydroxy-6-methylbenzonitrile (CAS: 73289-66-4) is a benzonitrile derivative featuring a hydroxyl (-OH) group at position 2 and a methyl (-CH₃) group at position 6 on the aromatic ring. Its molecular formula is C₈H₇NO, with a molecular weight of 133.15 g/mol . The compound’s structure combines the electron-withdrawing nitrile (-CN) group with polar substituents, influencing its reactivity, solubility, and biological interactions. It is utilized in organic synthesis and pharmaceutical research due to its versatility as a building block .
Properties
CAS No. |
1261573-50-5 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-methylbenzonitrile |
InChI |
InChI=1S/C9H9NO/c1-7-3-2-4-8(6-11)9(7)5-10/h2-4,11H,6H2,1H3 |
InChI Key |
NQIFUJCHWAUTCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymethyl-6-methyl-benzonitrile typically involves the reaction of 2-hydroxy-6-methylbenzaldehyde with hydroxylamine hydrochloride. This reaction proceeds through the formation of an oxime intermediate, which is subsequently dehydrated to yield the desired nitrile compound . The reaction conditions often include the use of an acid catalyst and elevated temperatures to facilitate the dehydration step.
Industrial Production Methods: Industrial production of 2-Hydroxymethyl-6-methyl-benzonitrile can be achieved through similar synthetic routes, with optimizations for scale-up. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl (-CH2OH) group undergoes oxidation under controlled conditions:
-
Key Finding : MnO2 selectively oxidizes the hydroxymethyl group without affecting the nitrile or methyl groups . Stronger oxidants like KMnO4 fully oxidize the alcohol to a carboxylic acid .
Reduction Reactions
The nitrile (-CN) group is susceptible to reduction:
-
Key Finding : Hydrogenation with Raney Ni yields primary amines, while LiAlH4 partially reduces nitriles to aldehydes under mild conditions .
Substitution Reactions
The methyl and hydroxymethyl groups participate in electrophilic substitutions:
-
Key Finding : NBS selectively brominates the methyl group via radical intermediates , while alkylation of the hydroxymethyl group proceeds via SN2 mechanisms .
Hydrolysis Reactions
The nitrile group hydrolyzes under acidic or basic conditions:
-
Key Finding : Basic hydrolysis with peroxide yields carboxylic acids directly, while acidic conditions stabilize intermediate amides .
Condensation Reactions
The hydroxymethyl group participates in nucleophilic additions:
Scientific Research Applications
Organic Chemistry
2-Hydroxymethyl-6-methyl-benzonitrile serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, such as:
- Nucleophilic Substitution: The hydroxymethyl group facilitates nucleophilic attack, leading to the formation of various substituted derivatives.
- Formation of Isoxazoles: It can be utilized in metal-free synthetic routes to produce isoxazole compounds, which are important in medicinal chemistry .
Biological Studies
The compound has been employed in biological research to study enzyme-catalyzed reactions involving nitrile groups. Its ability to undergo hydrolysis allows for the exploration of biochemical pathways related to carboxylic acids, contributing to the understanding of metabolic processes.
Pharmaceutical Applications
Research indicates that derivatives of 2-hydroxymethyl-6-methyl-benzonitrile exhibit potential as pharmaceutical agents. For instance:
- Adenosine Receptor Modulators: Compounds based on this structure have been investigated for their activity at adenosine receptors, which are critical targets in drug discovery for conditions like cancer and diabetes .
- Cytotoxicity Studies: The compound's derivatives have shown promising cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of 2-hydroxymethyl-6-methyl-benzonitrile revealed significant cytotoxic activity against human colon cancer cells (HCT-116) with IC₅₀ values comparable to standard chemotherapeutics like doxorubicin . This highlights its potential as a lead compound for developing new cancer therapies.
Case Study 2: Green Chemistry Approaches
Research into sustainable synthesis methods using ionic liquids demonstrated that these approaches not only improved yield but also reduced environmental impact, aligning with contemporary trends in green chemistry . This emphasizes the importance of developing eco-friendly synthetic pathways for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Hydroxymethyl-6-methyl-benzonitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways. The hydroxymethyl group can be involved in hydrogen bonding and other interactions that influence the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The chemical and biological properties of benzonitrile derivatives are highly dependent on substituent type and position. Below is a detailed comparison of 2-hydroxy-6-methylbenzonitrile with structurally analogous compounds:
2-Methoxy-6-methylbenzonitrile
- Structural Features : Methoxy (-OCH₃) at position 2, methyl at position 6.
- Key Differences :
- The methoxy group is less polar than the hydroxyl group, reducing hydrogen-bonding capacity but enhancing lipophilicity.
- Methoxy-substituted derivatives often exhibit improved stability under acidic conditions compared to hydroxyl analogs .
- Applications : Used in material science for synthesizing liquid crystals and polymers .
2-Chloro-6-methylbenzonitrile
- Structural Features : Chlorine (-Cl) at position 2, methyl at position 6.
- Key Differences :
- Biological Activity : Demonstrated higher cytotoxicity in preliminary assays compared to hydroxyl or methoxy analogs .
2-Ethynyl-6-methylbenzonitrile
- Structural Features : Ethynyl (-C≡CH) at position 2, methyl at position 6.
- Key Differences :
- The ethynyl group enables participation in click chemistry (e.g., Huisgen cycloaddition), broadening synthetic utility.
- Ethynyl-substituted compounds are pivotal in synthesizing conjugated polymers for optoelectronic devices .
- Reactivity : Exhibits unique alkyne-mediated cross-coupling reactivity, absent in hydroxyl or methoxy analogs .
2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile
- Structural Features : Fluorine (-F) at position 2, hydroxymethyl (-CH₂OH) at position 4, methoxy at position 6.
- Key Differences :
- Biological Activity : Shows potent enzyme inhibition (e.g., kinase inhibitors) in cancer research .
Data Table: Comparative Analysis of Benzonitrile Derivatives
Biological Activity
2-Hydroxymethyl-6-methyl-benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the synthesis, biological evaluations, and research findings related to this compound, highlighting its mechanisms of action and therapeutic implications.
Chemical Structure and Properties
The compound 2-Hydroxymethyl-6-methyl-benzonitrile features a hydroxymethyl group and a nitrile functional group attached to a benzene ring. Its chemical structure can be represented as follows:
This structure is significant as the functional groups contribute to its reactivity and biological interactions.
Synthesis
Synthesis of 2-Hydroxymethyl-6-methyl-benzonitrile typically involves the following steps:
- Starting Materials : The synthesis begins with commercially available precursors such as 6-methyl-2-nitrobenzaldehyde.
- Reactions : The hydroxymethyl group is introduced via nucleophilic substitution or reduction methods.
- Purification : The final product is purified using techniques like recrystallization or chromatography.
Antiproliferative Effects
Research has indicated that compounds with similar structures exhibit antiproliferative effects in various cancer cell lines. For instance, studies on benzopsoralens, which share structural similarities with 2-hydroxymethyl-6-methyl-benzonitrile, demonstrated significant inhibition of topoisomerase II, leading to reduced cell proliferation in mammalian cells .
| Compound | Activity | Mechanism |
|---|---|---|
| 2-Hydroxymethyl-6-methyl-benzonitrile | Antiproliferative | Inhibition of topoisomerase II |
| Benzopsoralens | Antiproliferative | Inhibition of topoisomerase II |
Acetylcholinesterase Inhibition
Another area of interest is the potential inhibition of acetylcholinesterase (AChE), which is crucial in the context of neurodegenerative diseases like Alzheimer's. Compounds with similar functional groups have shown promise as AChE inhibitors, suggesting that 2-hydroxymethyl-6-methyl-benzonitrile could exhibit similar properties .
Case Studies
- Study on Anticancer Activity : A study evaluated the antiproliferative effects of various nitrile-containing compounds, including derivatives of benzonitriles. The results indicated that modifications in the hydroxymethyl group significantly enhanced the activity against specific cancer cell lines .
- Neuroprotective Potential : Another investigation focused on the neuroprotective effects of hydroxymethyl-substituted benzonitriles. It was found that these compounds could potentially mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegeneration .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Hydroxymethyl-6-methyl-benzonitrile, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves functionalization of benzonitrile derivatives. A plausible route is the Friedel-Crafts alkylation of 6-methylbenzonitrile with formaldehyde under acidic catalysis, followed by hydroxylation. Optimization requires monitoring reaction kinetics (e.g., via HPLC) and adjusting catalyst loading (e.g., AlCl₃ or FeCl₃). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the hydroxymethylated product. Crystallographic validation (e.g., X-ray diffraction) ensures structural fidelity .
Q. How can the structure of 2-Hydroxymethyl-6-methyl-benzonitrile be rigorously characterized?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : H and C NMR to confirm substituent positions and hydroxyl group presence.
- X-ray crystallography : Use programs like ORTEP-3 to generate thermal ellipsoid plots and validate bond angles/distances .
- IR spectroscopy : Identify nitrile (C≡N, ~2220 cm) and hydroxyl (O–H, ~3400 cm) stretches.
Q. What are the key physicochemical properties of 2-Hydroxymethyl-6-methyl-benzonitrile relevant to experimental design?
- Methodological Answer :
- Melting point : Analogous compounds (e.g., 3-hydroxybenzonitrile) exhibit mp 79–81°C, suggesting similar thermal stability .
- Solubility : Polar aprotic solvents (DMF, DMSO) are ideal for reactions; aqueous solubility is limited due to the nitrile group.
- Stability : Susceptible to hydrolysis under strong acidic/basic conditions; store under inert atmosphere .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 2-Hydroxymethyl-6-methyl-benzonitrile in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites. Studies on similar benzonitriles show nitrile carbon electrophilicity and hydroxyl group participation in intramolecular hydrogen bonding, which may stabilize transition states . Validate predictions using kinetic isotope effects or Hammett plots.
Q. What experimental strategies resolve contradictions in spectral data for derivatives of 2-Hydroxymethyl-6-methyl-benzonitrile?
- Methodological Answer : Iterative analysis is critical:
- Contradictory NMR peaks : Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- Unexpected IR bands : Compare with computed vibrational spectra (e.g., Gaussian software).
- Crystallographic anomalies : Re-examine data collection parameters (e.g., temperature, resolution) and refine models using SHELX .
Q. How can photophysical behavior of 2-Hydroxymethyl-6-methyl-benzonitrile be studied for applications in optoelectronics?
- Methodological Answer :
- UV-Vis spectroscopy : Measure absorption/emission spectra in varying solvents to assess solvatochromism.
- TD-DFT : Simulate excited-state geometries to correlate with experimental Stokes shifts.
- Time-resolved fluorescence : Probe excited-state lifetimes using a picosecond laser system. Prior studies on related cyanophenols suggest intramolecular charge transfer (ICT) as a key mechanism .
Q. What are the challenges in synthesizing sterically hindered derivatives of 2-Hydroxymethyl-6-methyl-benzonitrile?
- Methodological Answer : Steric hindrance at the hydroxymethyl group limits conventional coupling reactions. Alternative approaches:
- Protecting groups : Temporarily mask the hydroxyl with TBS or acetyl to facilitate Suzuki-Miyaura cross-coupling .
- Microwave-assisted synthesis : Enhance reaction rates and yields under high-temperature, short-duration conditions.
Safety and Handling
Q. What safety protocols are essential when handling 2-Hydroxymethyl-6-methyl-benzonitrile in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation.
- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.
- Spill management : Neutralize with alkaline solutions (e.g., NaHCO₃) and adsorb with vermiculite. Refer to SDS guidelines for benzonitrile analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
